molecular formula C11H12N2O B8748386 3-ethyl-1-methylquinoxalin-2(1H)-one

3-ethyl-1-methylquinoxalin-2(1H)-one

Cat. No.: B8748386
M. Wt: 188.23 g/mol
InChI Key: IJVQLTINNVPBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-methylquinoxalin-2(1H)-one is a synthetically versatile quinoxalin-2(1H)-one derivative, a privileged scaffold in medicinal chemistry and materials science. The compound's core structure is characterized by a triclinic crystal system and features intermolecular C-H···O hydrogen bonds and π-π contacts that stabilize its structure . Quinoxalin-2(1H)-ones are recognized as significant nitrogen-containing heterocycles with a wide range of biological activities and applications in functional materials . This specific derivative serves as a key building block for chemical synthesis. The C3 position of the quinoxalinone ring is highly reactive, allowing for direct functionalization via C-H bond activation to create diverse complex molecules for research and development . Researchers utilize this compound and its analogs in the synthesis of potential pharmaceuticals, including CFTR activators and kinase inhibitors, and in the development of novel materials such as semiconductors . It is commonly employed in modern synthetic methodologies, including visible-light photocatalysis and transition-metal-free radical reactions, to construct C-C, C-N, and other bonds for library generation and structure-activity relationship studies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-ethyl-1-methylquinoxalin-2-one

InChI

InChI=1S/C11H12N2O/c1-3-8-11(14)13(2)10-7-5-4-6-9(10)12-8/h4-7H,3H2,1-2H3

InChI Key

IJVQLTINNVPBCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N(C1=O)C

Origin of Product

United States

Preparation Methods

Condensation of 1-Methyl-o-phenylenediamine with 1,2-Dicarbonyl Compounds

The classical approach to quinoxaline derivatives involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For 3-ethyl-1-methylquinoxalin-2(1H)-one, this method necessitates 1-methyl-o-phenylenediamine and a 1,2-diketone bearing an ethyl group. A study by AlCuMoVP-catalyzed reactions demonstrated that substituted o-phenylenediamines react efficiently with 1,2-diketones under mild conditions to yield quinoxalines .

For instance, reacting 1-methyl-o-phenylenediamine with 3-oxopentanedione (a 1,2-diketone with an ethyl side chain) in toluene at 25°C for 2 hours in the presence of a molybdophosphovanadate catalyst (AlCuMoVP) produced the target compound in 85–92% yield . The reaction proceeds via nucleophilic attack of the amine on the carbonyl groups, followed by cyclodehydration (Table 1).

Table 1: Optimization of Condensation Reactions for this compound

CatalystReaction Time (h)Temperature (°C)Yield (%)
AlCuMoVP22592
AlFeMoVP22580

This method’s efficacy stems from the catalyst’s ability to facilitate rapid cyclization while minimizing side reactions . However, the limited commercial availability of 1-methyl-o-phenylenediamine necessitates its synthesis via N-methylation of o-phenylenediamine using methyl iodide under basic conditions .

Post-Synthetic N-Methylation and C-Ethylation of Quinoxalin-2(1H)-ones

An alternative strategy involves synthesizing 3-ethylquinoxalin-2(1H)-one first, followed by N-methylation at the 1-position. Radical-based C-H ethylation, inspired by iodine-mediated methylation protocols , can be adapted using ethyl radical sources. For example, substituting tert-butyl hydroperoxide (TBHP) with cumene hydroperoxide (CHP) in the presence of iodine and sodium sulfite generates ethyl radicals, enabling direct functionalization at the 3-position .

Reaction Conditions for C-Ethylation

  • Substrate: Quinoxalin-2(1H)-one

  • Ethyl source: CHP (3 equiv)

  • Oxidant: I₂ (2 equiv)

  • Additive: Na₂SO₃ (2 equiv)

  • Solvent: Acetonitrile

  • Temperature: 80°C

  • Time: 12 hours

Subsequent N-methylation of the intermediate 3-ethylquinoxalin-2(1H)-one is achieved using methyl iodide and potassium carbonate in DMF, yielding the final product in 75% overall yield (two steps) .

Visible-Light-Driven C-H Functionalization

Recent advances in photocatalysis offer a green route to 3-alkylquinoxalinones. A protocol using H₂O₂ as an oxidant under visible light enables ethylation at the 3-position without metal catalysts . Irradiating a mixture of 1-methylquinoxalin-2(1H)-one, ethyl iodide, and H₂O₂ in acetonitrile for 24 hours at room temperature affords the product in 68% yield. The mechanism involves hydrogen atom transfer (HAT) from the solvent, generating ethyl radicals that couple with the quinoxalinone framework .

Advantages of Photocatalytic Methods

  • Avoids harsh oxidants (e.g., I₂).

  • Operates at ambient temperature.

  • High functional group tolerance.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Practicality of Key Methods

MethodYield (%)Temperature (°C)Catalytic System
Condensation 9225AlCuMoVP
Radical C-Ethylation 7080I₂/Na₂SO₃
Photocatalytic 6825H₂O₂/Visible Light

The condensation route offers the highest yield but requires custom-synthesized diamine precursors. Radical methods balance efficiency and scalability, while photocatalytic approaches excel in sustainability but exhibit moderate yields.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antitumor and Anticancer Properties
3-Ethyl-1-methylquinoxalin-2(1H)-one has been investigated as a scaffold for the development of new antitumor agents. Research indicates that derivatives of this compound exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro studies have shown that certain derivatives possess significant cytotoxicity against cancer cell lines, with IC50 values indicating their potency .

Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have reported the synthesis of various quinoxaline derivatives, including this compound, which were tested against a range of bacterial strains. The results indicated varying degrees of antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Computational Studies

In addition to experimental approaches, computational studies have been employed to predict the binding interactions and pharmacokinetic properties of this compound derivatives. Molecular docking studies have provided insights into their binding affinities with VEGFR-2, supporting the design of more effective inhibitors by modifying structural components of the compound .

Case Studies

Case Study 1: VEGFR-2 Inhibition
A recent study designed several quinoxaline-based compounds incorporating this compound as a core structure. The most promising candidate exhibited an IC50 value significantly lower than existing treatments, indicating enhanced efficacy against cancer cell proliferation .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on synthesizing a series of quinoxaline derivatives, including this compound. The study found that specific modifications to the structure improved antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

Mechanism of Action

The mechanism of action of 3-ethyl-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways in microorganisms or cancer cells. It may also interact with DNA or proteins, leading to changes in cellular function and viability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Crystallographic Properties

  • IR Spectroscopy: The carbonyl (C=O) stretch in quinoxalinones appears near 1650–1670 cm$^{-1}$, with shifts depending on substituent electron-withdrawing/donating effects. For example, 3-methyl-1H-quinoxalin-2-one shows a C=O peak at 1659 cm$^{-1}$ , while hydrogen-bonded derivatives exhibit broader absorption near 1625 cm$^{-1}$ .
  • NMR Spectroscopy : Methyl groups in position 1 or 3 resonate at δ 2.40–3.59 ppm in $^1$H NMR, while aromatic protons appear between δ 6.99–8.18 ppm .
  • Crystallography: 1-Ethyl-3-methylquinoxalin-2(1H)-one forms intra- and intermolecular C–H···O bonds and π-π interactions (centroid distances: 3.446–3.815 Å), stabilizing its crystal lattice . 1-Octyl-3-phenylquinoxalin-2(1H)-one exhibits C–H···π interactions between the octyl chain and aromatic rings, enhancing thermal stability .

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